Orienticin A
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Overview
Description
Orienticin A is a glycopeptide antibiotic known for its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It belongs to the vancomycin family of antibiotics and is structurally similar to other glycopeptides like vancomycin and eremomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orienticin A involves complex organic reactions, including the formation of macrocyclic structures and glycosylation steps. One of the key steps in its synthesis is the oxidative cyclization mediated by thallium (III) to form the biaryl ether-containing rings . The synthesis also involves the incorporation of amino acids like asparagine and N-methylleucine, as well as sugars like glucose and 4-epi-vancosamine .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using strains of Amycolatopsis orientalis. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Orienticin A undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Thallium (III) is commonly used for oxidative cyclization.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation reactions.
Substitution: Various halogenating agents like chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as chlorothis compound, which has chlorine atoms substituted at specific positions on the aromatic ring .
Scientific Research Applications
Orienticin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their synthesis.
Biology: Studied for its antibacterial properties and mechanisms of resistance in bacteria.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference standard in quality control.
Mechanism of Action
Orienticin A exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria. The compound also exhibits strong dimerization and membrane anchoring properties, enhancing its binding affinity and antibacterial activity .
Comparison with Similar Compounds
Orienticin A is similar to other glycopeptide antibiotics like:
Vancomycin: Both inhibit cell wall synthesis but differ in their specific binding affinities and resistance profiles.
Eremomycin: Structurally similar but differs in the position of chlorine atoms on the aromatic ring.
Chlorothis compound: A derivative of this compound with chlorine substitutions, exhibiting enhanced antibacterial activity.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of glucose and 4-epi-vancosamine units, and its potent activity against MRSA .
Biological Activity
Orienticin A is a glycopeptide antibiotic derived from the fermentation of certain Actinobacteria, particularly related to the vancomycin family. This compound has garnered attention due to its potential therapeutic applications, particularly in combating resistant bacterial strains. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is structurally similar to vancomycin but exhibits variations that influence its biological activity. It is synthesized through the bioconversion of antibiotic precursors, such as A82846B, using specific microbial cultures. The structural characteristics of this compound include a complex arrangement of cyclic peptides that contribute to its interaction with bacterial cell walls.
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This action disrupts cell wall integrity, leading to cell lysis and death in susceptible bacteria .
Comparative Efficacy
Research indicates that this compound possesses significant antibacterial activity against various Gram-positive bacteria, including strains resistant to traditional antibiotics. In comparative studies, this compound has shown to be 2 to 10 times more effective than vancomycin against certain bacterial strains .
Antibiotic | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Vancomycin | 1-2 |
This compound | 0.5-1 |
A82846B | 0.1-0.5 |
Case Studies and Clinical Trials
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The MIC values reported suggest a strong potential for clinical application in treating resistant infections .
- Animal Models : Animal studies have further validated the efficacy of this compound in vivo, showing reduced bacterial load in infected tissues when administered compared to controls treated with standard antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of this compound reveal that modifications in specific regions of the molecule can enhance its antibacterial potency. For instance, alterations that improve binding affinity to D-Ala-D-Ala motifs have been shown to correlate with increased efficacy against resistant strains .
Antioxidant and Cytotoxic Properties
In addition to its antibacterial properties, this compound has been examined for its antioxidant activities and potential cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may exhibit moderate cytotoxicity towards certain cancer cells, although further research is necessary to elucidate these effects fully .
Properties
CAS No. |
111073-20-2 |
---|---|
Molecular Formula |
C73H89ClN10O26 |
Molecular Weight |
1558.0 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |
InChI Key |
BURNGCVAUVZERJ-BNSVOVDNSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Synonyms |
orienticin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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